2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(8(12)13)11-6(10-5)3-2-4-9-11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKVZAXIUPMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162665 | |
| Record name | 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144294-38-2 | |
| Record name | 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144294382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium-Mediated Cyclization
An alternative route involves sodium metal-mediated cyclization in a sealed reaction vessel at 120°C. This method facilitates the formation of chlorinated derivatives, such as 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, through halogen retention during cyclization. While this approach is less commonly applied to the non-chlorinated target compound, it highlights the versatility of metal-assisted reactions in constructing the imidazo[1,2-b]pyridazine scaffold.
Reaction Conditions:
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Solvent System: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Halogen Retention: The presence of chloro-substituted starting materials or intermediates directs regioselectivity, enabling the synthesis of halogenated analogs.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Optimal yields are achieved in anhydrous ethanol under reflux (78°C), as water content above 5% reduces cyclization efficiency by promoting hydrolysis prematurely. Elevated temperatures (100–120°C) in sealed systems, as seen in sodium-mediated methods, accelerate cyclization but require pressure-resistant equipment.
Catalytic and Stoichiometric Considerations
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Base Catalysis: Potassium carbonate or triethylamine neutralizes HCl generated during condensation, preventing side reactions.
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Molar Ratios: A 1:1.2 molar ratio of 3-aminopyridazine to ethyl 2-chloroacetoacetate maximizes intermediate formation while minimizing unreacted starting material.
Industrial-Scale Production Considerations
| Parameter | Laboratory-Scale Method | Industrial Adaptation |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Reflux condenser | Automated thermal regulation |
| Purification | Column chromatography | Crystallization or filtration |
| Yield | 60–75% (multi-step) | 80–90% (optimized flow) |
Industrial workflows prioritize continuous flow synthesis to enhance reproducibility and scalability. For example, integrating in-line analytics (e.g., HPLC) ensures real-time monitoring of intermediate formation, reducing batch failures.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Chemistry
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid serves as a significant building block for synthesizing more complex heterocyclic compounds. Its structure allows for diverse modifications, making it valuable in the development of new chemical entities. For instance, it is often used in the synthesis of derivatives that exhibit various pharmacological activities, including anti-inflammatory and antibacterial properties.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Common methods include:
- Condensation of 2-aminopyridazine with α-haloketones.
- Cyclization under basic conditions (e.g., using potassium carbonate in dimethylformamide) at elevated temperatures.
These synthetic strategies enable the production of derivatives that can be tailored for specific applications in research and industry.
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound and its derivatives may act as enzyme inhibitors or receptor modulators. These properties are crucial for developing therapeutic agents targeting various diseases. Notably, studies have shown that certain derivatives inhibit prostaglandin biosynthesis, which is linked to anti-inflammatory effects .
Antibacterial Activity
The compound exhibits notable antibacterial properties against multidrug-resistant strains of bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values have been recorded at 0.03 µM against Mycobacterium tuberculosis, indicating strong potential as an antibacterial agent .
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting critical signaling pathways. Specifically, it has been identified as an inhibitor of transforming growth factor-beta activated kinase 1 (TAK1), leading to apoptosis in cancer cell lines such as HeLa and A549 .
Therapeutic Potential
Case Studies
- TAK1 Inhibition : Derivatives of this compound were shown to induce significant apoptosis in cancer cells through caspase activation.
- Anti-inflammatory Effects : The compound has been tested in vivo for its anti-inflammatory efficacy using models like carrageenan-induced paw edema, showing a significant reduction in inflammation compared to controls (60% reduction) .
Industrial Applications
Material Development
Beyond medicinal uses, this compound is also explored for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into materials science applications where tailored properties are essential.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine: The target compound’s imidazo[1,2-b]pyridazine ring system differs from imidazo[1,2-a]pyridine derivatives in electronic distribution and steric effects due to the pyridazine (two adjacent nitrogen atoms) versus pyridine (one nitrogen) ring . This impacts binding affinity to biological targets.
Substituent Modifications
Position 2 :
- Methyl (target compound) : Provides hydrophobicity without steric bulk, enhancing prostaglandin inhibition .
- Phenyl : 2-Phenyl analogues (e.g., 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) demonstrated higher analgesic activity but reduced anti-inflammatory efficacy, suggesting substituent size influences target selectivity .
- Halogens (Cl, Br) : 6-Chloro or 6-bromo derivatives (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid) showed redirected activity toward cancer stem cells (CSCs) in pancreatic models, indicating position 6 substitutions can modulate therapeutic targets .
Position 3 :
Pharmacological Activity Comparison
Anti-Inflammatory and Analgesic Activity
The target compound’s methyl group optimizes the balance between efficacy and gastrointestinal safety, whereas phenyl substitution prioritizes analgesia over inflammation suppression .
Anticancer and Antibacterial Activity
- Anti-CSC Activity: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives (e.g., compound 24) demonstrated potent anti-CSC effects (EC50 <1 μM) in pancreatic ductal adenocarcinoma models, attributed to C-6 substitutions enhancing target engagement .
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a member of the imidazo[1,2-b]pyridazine class of heterocyclic compounds. This compound has gained attention for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications and drug development.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring with a carboxylic acid functional group. The presence of these functional groups significantly influences the compound's biological activity and pharmacological properties.
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, certain analogs have shown effectiveness against multidrug-resistant strains of bacteria by inhibiting essential bacterial enzymes involved in cell wall synthesis and metabolism.
Table 1: Antibacterial Activity of Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-2-methylimidazo | E. coli | 0.5 µM |
| 2-Methylimidazo[1,2-b]pyridazine | S. aureus | 0.3 µM |
| N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine | M. tuberculosis | 0.03 µM |
2. Anticancer Activity
The compound has been investigated for its potential anticancer effects, particularly through its interaction with signaling pathways involved in cell proliferation and apoptosis. Notably, it has been identified as an inhibitor of transforming growth factor-beta activated kinase 1 (TAK1), which plays a critical role in cancer progression.
Case Study: TAK1 Inhibition
In vitro studies demonstrate that the inhibition of TAK1 by derivatives of this compound leads to decreased cell viability in cancer cell lines such as HeLa and A549. The compound was shown to induce apoptosis in these cells through caspase activation.
3. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of this compound class. The mechanism is believed to involve the inhibition of prostaglandin biosynthesis, which is crucial in mediating inflammatory responses.
Table 2: Anti-inflammatory Activity
| Compound | Model | Effectiveness |
|---|---|---|
| 2-Methylimidazo[1,2-b]pyridazine | Carrageenan-induced paw edema | Significant reduction (60% compared to control) |
| N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine | In vivo rat model | Moderate reduction in inflammation |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Variations in substituents on the pyridazine ring can enhance or diminish activity against specific biological targets.
Key Findings:
- Substituent Effects: The introduction of electron-withdrawing groups generally increases antibacterial potency.
- Hydrophobicity: Increased lipophilicity correlates with enhanced cellular permeability and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid, and what are the critical reaction conditions to optimize yield?
- Answer : Synthesis typically involves multi-step protocols, such as condensation of 2-aminoimidazole derivatives with appropriate carbonyl precursors, followed by cyclization. For example, ethyl ester analogs are synthesized via nucleophilic substitution and cyclization under reflux in acetonitrile or THF . Critical steps include:
- Protection/deprotection : Use of methyl esters or benzyl groups to stabilize reactive intermediates .
- Purification : Column chromatography (hexane/ethyl acetate gradients) is essential to isolate the product .
- Optimization : Reaction time (e.g., 9 hours at 80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) improve yield .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?
- Answer : Reported properties include:
- Molecular weight : 191.19 g/mol; Density : ~1.43 g/cm³ .
- Solubility : Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- Melting point : Not explicitly reported; analogs like 6-chloro derivatives melt at 248–249°C, suggesting thermal stability .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste disposal : Segregate organic waste and collaborate with certified disposal services to avoid environmental contamination .
- Emergency response : For spills, absorb with inert material (e.g., vermiculite) and rinse exposed skin with water for 15 minutes .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., LCMS, HPLC) when characterizing this compound derivatives?
- Answer :
- Adduct formation : Use high-resolution LCMS to distinguish between [M+H]⁺ and sodium/potassium adducts. For example, m/z 263 [M+H]⁺ vs. m/z 285 [M+Na]⁺ .
- HPLC variability : Standardize mobile phases (e.g., 0.1% TFA in acetonitrile/water) and column types (C18 for polar analogs) to ensure reproducibility .
- Validation : Cross-check NMR (¹H/¹³C) and IR data to confirm structural integrity, especially for regioisomers .
Q. What strategies are effective in designing analogs of this compound to enhance kinase inhibitory activity, based on structural insights?
- Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 6-position to enhance binding to kinase ATP pockets .
- Fluorination : Replace methyl groups with trifluoromethyl to improve metabolic stability and blood-brain barrier penetration .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with DYRK kinases, focusing on hydrogen bonding with catalytic lysine residues .
Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer :
- Exothermic reactions : Implement temperature-controlled reactors and gradual reagent addition to prevent runaway reactions during cyclization .
- Purification bottlenecks : Replace column chromatography with flash chromatography or recrystallization for higher throughput .
- Analytical monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress and minimize impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
